3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
The compound 3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic molecule characterized by multiple methoxy groups and a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multiple steps, starting with the preparation of the isoquinoline and benzofuran intermediates. The key steps include:
Formation of the Isoquinoline Intermediate: This involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with appropriate reagents to introduce the methoxy groups and form the isoquinoline ring.
Coupling Reaction: The isoquinoline intermediate is then coupled with a benzofuran derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one: undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one: has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting specific receptors or enzymes.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple methoxy groups and aromatic rings allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the isoquinoline core but lacks the benzofuran moiety.
2-Benzofuran-1(3H)-one: Contains the benzofuran core but lacks the isoquinoline and methoxy groups.
Uniqueness
3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one: is unique due to its combination of the isoquinoline and benzofuran structures, along with multiple methoxy groups. This unique structure imparts specific electronic and steric properties, making it valuable for various applications .
Properties
Molecular Formula |
C30H29NO8 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
3-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C30H29NO8/c1-33-22-8-7-18-27(29(22)38-6)30(32)39-28(18)20-15-26(37-5)24(35-3)13-17(20)11-21-19-14-25(36-4)23(34-2)12-16(19)9-10-31-21/h7-10,12-15,28H,11H2,1-6H3 |
InChI Key |
XVBAHBRKDFHVCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)C3=CC(=C(C=C3CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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